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Compound of Interest

Compound Name: 4'-Chloro-4-chloromethylbiphenyl

CAS No.: 22494-49-1

Cat. No.: B3253593

Get Quote

Executive Summary
4'-Chloro-4-chloromethylbiphenyl (

) is a highly functionalized, asymmetric biphenyl derivative utilized as a critical building block in
advanced organic synthesis, pharmaceutical development, and materials science. Featuring
two distinct halogenated reactive sites—a stable aryl chloride and a highly electrophilic benzylic
chloride—this compound allows for orthogonal functionalization. Because of its specific
asymmetric nature, identifying its exact Chemical Abstracts Service (CAS) Registry Number
presents unique challenges for researchers, often leading to database collisions with
symmetric analogs or diphenylmethane isomers. This guide provides an authoritative resolution
to its nomenclature, alongside a field-proven, chemoselective synthetic protocol.

Nomenclature and CAS Registry Resolution
A ubiquitous challenge in sourcing 4'-chloro-4-chloromethylbiphenyl is the absence of a

universally commercialized CAS Registry Number for this specific para-para asymmetric
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isomer. Standard chemical databases frequently redirect queries to structurally related

compounds, such as diphenylmethane derivatives or symmetric biphenyls.

To prevent procurement errors and structural misidentification, researchers must differentiate

the target compound from its closely related analogs. The table below summarizes the

quantitative data and CAS assignments for these structural cousins[1][2][3][4].

Table 1: Quantitative Data and CAS Resolution for

Isomers and Analogs

Compound
Name

CAS Registry
Number

Molecular
Formula

MW ( g/mol )
Structural
Note

4'-Chloro-4-

chloromethylbiph

enyl

Unassigned /

Custom
237.12

Target

asymmetric

biphenyl

4,4'-

Bis(chloromethyl)

-1,1'-biphenyl

1667-10-3 251.15
Symmetric bis-

chloromethyl[2]

4'-Chloro-2-

(chloromethyl)bip

henyl

854234-88-1 237.12

Ortho-

chloromethyl

isomer[1]

4-

Chlorobenzhydry

l chloride

134-83-8 237.12
Diphenylmethan

e analog[4]

4-Chlorobiphenyl 2051-62-9 188.65
Core biphenyl

scaffold[3]

Note: Because the target compound is typically synthesized in situ or via custom synthesis, it

must be validated analytically rather than relying solely on vendor catalog numbers.

Mechanistic Synthesis Strategy
Synthesizing 4'-chloro-4-chloromethylbiphenyl requires absolute chemoselectivity. The

primary challenge lies in cross-coupling a molecule that possesses both a
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bond and a highly reactive

bond. Traditional coupling conditions often result in unwanted polymerization or degradation of
the chloromethyl moiety.

To overcome this, a highly selective Suzuki-Miyaura cross-coupling utilizing a

Palladium/Tricyclohexylphosphine (

) catalyst system is employed[5]. The steric bulk of the

ligand forces the palladium center to undergo oxidative addition exclusively at the less sterically
hindered, yet electronically favorable,

bond, completely sparing the benzylic chloride.
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Catalyst System

 Transmetalation

4-Bromobenzyl Chloride
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 Oxidative Addition
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(Target Product)

 Reductive Elimination

Cs2CO3 Base
(Activator)

 Boronic Acid Activation
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Fig 1. Mechanistic pathway for the chemoselective Suzuki-Miyaura cross-coupling.

Experimental Protocol: Chemoselective Suzuki-
Miyaura Coupling
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The following self-validating protocol ensures the high-yield synthesis of 4'-chloro-4-
chloromethylbiphenyl while preserving the integrity of the chloromethyl group[5].

Step 1: Preparation of the Catalyst Complex

Action: In an oven-dried Schlenk flask under an argon atmosphere, combine 2 mol%

Palladium(II) acetate (

) and 0.4 mol% Tricyclohexylphosphine tetrafluoroborate (

).

Causality: Pre-activation of the palladium source with the bulky

ligand is critical. The extreme steric bulk of the cyclohexyl groups creates a restrictive
coordination sphere that prevents the palladium from inserting into the

bond, ensuring absolute chemoselectivity for the aryl bromide[5].

Step 2: Reagent Addition

Action: Add 1.0 equivalent of 4-bromobenzyl chloride and 1.1 equivalents of 4-

chlorophenylboronic acid to the flask.

Step 3: Base Activation

Action: Introduce 5.0 equivalents of Cesium Carbonate (

).

Causality:

is explicitly selected over stronger bases (e.g.,

or

). It provides the exact basicity required to form the active boronate complex necessary for
transmetalation, without triggering the nucleophilic hydrolysis or elimination of the sensitive
benzylic chloride[5].
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Step 4: Solvent System & Heating

Action: Inject a degassed biphasic mixture of Toluene/H₂O (10:1 ratio, 1.1 mL total volume

per mmol of substrate). Heat the reaction mixture to 80 °C for 2 hours.

Causality: The biphasic solvent system dissolves both the organic substrates (Toluene) and

the inorganic base (H₂O). The interfacial reaction drives the catalytic cycle forward rapidly,

minimizing the time the chloromethyl group is exposed to elevated temperatures.

Step 5: Quenching & Isolation

Action: Cool the mixture to room temperature, dilute with Ethyl Acetate (EtOAc), and wash

sequentially with distilled water and brine. Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography
(Hexanes/EtOAc).

Analytical Validation and Characterization
Because a standard commercial CAS reference standard may be unavailable, the synthesized

product must be rigorously validated through orthogonal analytical techniques.
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Fig 2. Analytical validation workflow for structural confirmation and purity assessment.

Expected Analytical Signatures:

High-Resolution Mass Spectrometry (HRMS-EI): The calculated mass-to-charge ratio (
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) for

is 236.0160. Confirmation of this exact mass, alongside the characteristic 3:1 isotopic ratio of
the

and

peaks (indicative of two chlorine atoms), is the primary verification of successful coupling[5].

Nuclear Magnetic Resonance (

-NMR): A distinct singlet integrating to 2 protons should appear near

4.60 ppm, confirming the preservation of the intact

group.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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